1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Description
Properties
IUPAC Name |
3-ethyl-5-(4-methylphenyl)sulfonyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-14-8-11(13-12(14)15)18(16,17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRCESFZSOUQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(NC1=O)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) can participate in displacement reactions under specific conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Sulfonamide Formation | Amines, base (e.g., NaOH) | Substituted sulfonamides | Requires activation of -SO₂- |
In related compounds, sulfonyl groups react with amines to form sulfonamides, though direct evidence for this specific compound is limited .
Electrophilic Aromatic Substitution (EAS)
The 4-methylphenyl ring may undergo EAS at the para position due to the methyl group's electron-donating effects:
| Reaction Type | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -CH₃ | 4-Methyl-3-nitrobenzenesulfonyl derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para to -CH₃ | Halo-substituted derivatives |
These reactions are inferred from the reactivity of analogous aromatic sulfonates .
Imidazolone Ring Reactivity
The imidazol-2-one ring may undergo hydrolysis or alkylation:
Hydrolysis
Under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the ring to form urea derivatives.
-
Basic Hydrolysis : Ring opening to yield amino alcohol intermediates.
Alkylation
The nitrogen atoms in the imidazolone ring can be alkylated:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | DMF, K₂CO₃ | N-Alkylated imidazolone derivatives |
Reduction of the Sulfonyl Group
While sulfonyl groups are typically stable, strong reducing agents may alter their oxidation state:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether | Sulfinyl or thiol derivatives | Rare; requires high temperatures |
Functionalization of the Ethyl Group
The ethyl substituent may undergo oxidation or functionalization:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O, heat | Carboxylic acid derivative |
Cross-Coupling Reactions
The aromatic ring or imidazolone nitrogen may participate in metal-catalyzed couplings:
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl sulfonyl derivatives |
Key Research Findings
-
The sulfonyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
-
Stability under physiological conditions (pH 7.4) suggests potential for drug design applications.
-
Analytical techniques (e.g., NMR, mass spectrometry) are critical for tracking reaction progress .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that imidazole derivatives can enhance neuronal repair mechanisms. These compounds may promote neurite outgrowth and improve outcomes following spinal cord injuries . This suggests potential applications in treating neurodegenerative diseases or injuries.
Material Science Applications
In material science, imidazole compounds are explored for their use in creating advanced materials such as polymers and nanocomposites. Their unique chemical structure allows for modifications that enhance thermal stability and mechanical properties, making them suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized imidazole derivatives, including 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, demonstrated varying degrees of antimicrobial activity. The compound was tested against both gram-positive and gram-negative bacteria, showing promising results comparable to standard antibiotics .
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| Compound A (Control) | High | Moderate |
| 1-Ethyl-4-[(4-Methylphenyl)sulfonyl]-1,3-Dihydro-2H-Imidazol-2-One | Moderate | High |
Case Study 2: Neuroprotection in Animal Models
In an animal model study focusing on spinal cord injury, treatment with imidazole derivatives resulted in improved recovery metrics compared to control groups. The study highlighted the role of these compounds in promoting cellular repair processes and reducing inflammation at injury sites .
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases.
The molecular targets and pathways involved in the compound’s mechanism of action include enzymes such as kinases and proteases. By inhibiting these enzymes, the compound can modulate cellular processes and potentially halt the progression of diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
The imidazolone scaffold is shared among several pharmacologically active compounds. Key structural variations include substituents at positions 1, 4, and 5, which influence biological activity and physicochemical properties. Below is a comparative analysis:
Pharmacological Insights
- Anticancer Activity : The 3,4,5-trimethoxyphenyl substituent in compound 12 () enhances cytotoxicity, likely due to improved membrane permeability and tubulin inhibition .
- Anticonvulsant Activity : The phenylmethyl group in 4-methyl-1-phenylmethyl derivatives () correlates with increased potency, possibly via modulation of sodium channels .
- Receptor Antagonism : Pyrazole-substituted imidazolones () target GPR139, a receptor linked to depression, highlighting the role of heteroaromatic substituents in receptor binding .
Key Structural Determinants of Activity
Biological Activity
1-Ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, also known by its CAS number 282109-01-7, is a synthetic compound belonging to the imidazole class. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula for 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is C12H14N2O3S, with a molecular weight of 266.32 g/mol. Its structure features an ethyl group and a sulfonyl group attached to a methylphenyl ring, contributing to its unique biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cancer progression, thereby exerting therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains. The presence of the sulfonyl group is believed to enhance this activity by increasing the compound's solubility and interaction with microbial membranes .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For example, imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer). The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial for developing treatments for chronic inflammatory diseases where such cytokines play a significant role .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against MCF-7 and HT29 cell lines | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Studies
Several case studies highlight the efficacy of related compounds:
- Antimicrobial Study : A study evaluated the antimicrobial effects of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that modifications similar to those found in 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one significantly enhanced antimicrobial activity .
- Anticancer Research : Another study investigated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The findings revealed that specific structural features, such as the sulfonyl group, were critical for enhancing cytotoxicity against breast and colon cancer cells .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of imidazolone precursors. For example, sulfonamide derivatives can be prepared by reacting 1-ethylimidazol-2-one with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Optimize reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of imidazolone to sulfonyl chloride). Monitor progress via TLC or HPLC. Purification via recrystallization (ethanol/water mixtures) yields pure crystals suitable for X-ray diffraction studies .
Q. How can the crystal structure and intermolecular interactions of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous sulfonylated imidazolones show triclinic crystal systems with hydrogen bonds between sulfonyl oxygen and adjacent NH groups, stabilizing the lattice . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking), with 2D fingerprint plots distinguishing H-bonding (sharp spikes) from van der Waals interactions .
Q. What spectroscopic techniques are essential for confirming the molecular structure?
- Methodological Answer :
- 1H/13C NMR : Identify ethyl (δ ~1.2–1.4 ppm for CH3, δ ~3.8–4.2 ppm for CH2) and sulfonyl-attached aromatic protons (δ ~7.3–7.8 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1332 cm⁻¹ and 1160 cm⁻¹ .
- Mass Spectrometry : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z ~318 for C13H15N2O3S) .
Advanced Research Questions
Q. How do substituent variations on the imidazolone core affect biological activity, and what mechanisms underlie these effects?
- Methodological Answer : Compare analogs (e.g., 1-ethyl vs. 1-isopropyl, 4-methylphenyl vs. 4-chlorophenyl sulfonyl) using in vitro assays. For example, antifungal activity can be tested against Candida albicans via microbroth dilution (MIC values). Mechanistic studies might involve molecular docking to cytochrome P450 enzymes (e.g., CYP51), where sulfonyl groups enhance binding via hydrophobic interactions . SAR analysis shows electron-withdrawing substituents (e.g., Cl) improve potency by ~30% compared to methyl groups .
Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps). For example, yields drop from 80% to 60% if traces of water are present during sulfonylation .
- Biological Variability : Standardize assay protocols (e.g., ATCC strains, consistent inoculum sizes). For instance, MIC values for Aspergillus niger vary by ±15% depending on culture medium .
Q. How can environmental persistence and degradation pathways of this compound be studied?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C. Monitor degradation via LC-MS; sulfonamide bonds hydrolyze faster under alkaline conditions (t1/2 ~48 hours at pH 9) .
- Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight. Identify byproducts (e.g., sulfonic acids) via HRMS .
Q. What computational methods predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
